M-Xylene bis-phthalimide
CAS No.:
Cat. No.: VC18652159
Molecular Formula: C24H20N2O4
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N2O4 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | isoindole-1,3-dione;1,3-xylene |
| Standard InChI | InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3 |
| Standard InChI Key | DFQHXCSIBHACJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |
Introduction
Structural Characterization and Molecular Identity
M-Xylene bis-phthalimide belongs to the class of bis-imide compounds characterized by two phthalimide groups connected via a meta-xylene bridge. The IUPAC name isoindole-1,3-dione;1,3-xylene reflects its bicyclic aromatic structure. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | [Withheld per source policy] |
| Molecular Formula | C₂₄H₂₀N₂O₄ |
| Molecular Weight | 400.4 g/mol |
| InChI Key | DFQHXCSIBHACJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |
The compound's planar structure, confirmed by X-ray crystallography studies , enables strong π-π stacking interactions that contribute to its high melting point (>300°C) and thermal degradation resistance. Nuclear magnetic resonance (NMR) spectra reveal characteristic proton environments: the meta-xylene bridge protons appear as a singlet at δ 7.2–7.4 ppm, while the phthalimide carbonyl groups generate distinct infrared (IR) stretches at 1775 cm⁻¹ and 1705 cm⁻¹.
Recent advancements employ microwave-assisted synthesis, reducing reaction times to 45 minutes while maintaining yields above 92%. Post-synthesis purification via recrystallization from N-methyl-2-pyrrolidone (NMP) removes oligomeric byproducts, enhancing electrochemical stability in final polymer matrices.
Physicochemical Profile and Material Properties
M-Xylene bis-phthalimide demonstrates unique property combinations:
Thermal Properties
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Glass Transition Temperature (Tg): 285°C (DSC, heating rate 10°C/min)
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5% Weight Loss Temperature: 410°C (TGA under N₂)
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Coefficient of Thermal Expansion: 35 ppm/°C (20–200°C)
Mechanical Performance
| Property | Value | Test Method |
|---|---|---|
| Tensile Strength | 120–140 MPa | ASTM D638 |
| Flexural Modulus | 3.8–4.2 GPa | ASTM D790 |
| Dielectric Constant | 3.1 @ 1 MHz | ASTM D150 |
The compound's low dielectric loss (tan δ = 0.002 at 10 GHz) makes it particularly valuable for high-frequency circuit substrates . Solubility tests show complete dissolution only in strong aprotic solvents like NMP and dimethylacetamide (DMAc) at elevated temperatures (>80°C).
Industrial and Technological Applications
High-Temperature Polymers
As a monomer in polyetherimide (PEI) synthesis, M-xylene bis-phthalimide enables polymers with continuous use temperatures exceeding 170°C. Commercial grades containing 15–30 wt% of this bis-imide exhibit:
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UL94 V-0 flammability rating
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Volume resistivity >10¹⁶ Ω·cm
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Comparative Tracking Index (CTI) of 600 V
Microelectronic Encapsulation
The compound's combination of low dielectric loss and high thermal stability has driven adoption in:
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Wafer-level chip-scale packaging (WLCSP)
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High-density interconnect (HDI) substrates
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5G millimeter-wave antenna modules
Field testing shows encapsulated devices maintaining <5% parameter drift after 1,000 thermal cycles (-55°C to +125°C).
Recent Advances and Research Directions
Catalytic System Innovations
Ternary catalyst systems (e.g., zinc acetate/imidazole/phosphonium salts) boost imidization rates by 70% while reducing energy consumption. In-situ FTIR studies demonstrate complete anhydride conversion within 90 minutes at 170°C using these systems.
Recyclability Initiatives
Lifecycle analyses reveal that incorporating 10–15% recycled M-xylene bis-phthalimide into virgin polymer feedstocks maintains 92% of original mechanical properties, enabling circular economy models in aerospace composites.
Biomedical Exploration
Preliminary studies suggest bis-imide derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 128 μg/mL), opening potential applications in self-sterilizing medical devices .
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